molecular formula C13H13N3O2 B1425486 N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide CAS No. 1016731-81-9

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

Cat. No.: B1425486
CAS No.: 1016731-81-9
M. Wt: 243.26 g/mol
InChI Key: NURLUQNEUQVVSN-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide (CAS 1221726-33-5) is a carboximidamide derivative with a pyridin-3-ylmethoxy substituent at the 3-position of the benzene ring. Its trihydrochloride form enhances solubility, making it a valuable intermediate in medicinal chemistry research .

Properties

IUPAC Name

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-13(16-17)11-4-1-5-12(7-11)18-9-10-3-2-6-15-8-10/h1-8,17H,9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURLUQNEUQVVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound trihydrochloride 1221726-33-5 C₁₂H₁₃N₃O·3HCl ~323.65 (calc.) Pyridin-3-ylmethoxy Enhanced solubility due to trihydrochloride salt; potential for π-π stacking
N'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide 1016857-30-9 C₁₃H₁₉N₃O 233.31 Piperidin-1-ylmethyl Lipophilic substituent; likely improved membrane permeability
N'-Hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide 1016767-16-0 C₁₂H₁₇N₃O₂ 235.28 Morpholin-4-ylmethyl Oxygen-rich morpholine ring may enhance solubility and hydrogen bonding
(Z)-N'-Hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide Not specified C₈H₇F₃N₂O 204.16 Trifluoromethyl Electron-withdrawing CF₃ group; potential metabolic stability

Key Structural and Functional Insights :

The trihydrochloride salt likely improves aqueous solubility, critical for in vitro assays . Piperidin-1-ylmethyl: A lipophilic, aliphatic amine substituent that may enhance blood-brain barrier penetration compared to polar groups .

The pyridin-3-ylmethoxy derivative’s trihydrochloride form (~323.65 g/mol) contrasts with the free-base morpholine (235.28 g/mol) and piperidine (233.31 g/mol) analogs, suggesting divergent formulation strategies.

Synthesis and Availability: The piperidine and morpholine derivatives are frequently listed as out of stock, indicating high demand or synthetic challenges .

Research and Application Notes

  • Pharmacological Potential: While direct activity data are lacking, the hydroxamic acid-like structure (N'-hydroxycarboximidamide) is a known pharmacophore in histone deacetylase (HDAC) inhibitors and metalloenzyme inhibitors.
  • Safety Profiles: The piperidine derivative includes precautionary statements (e.g., P101: "If medical advice is needed..."), suggesting moderate toxicity risks . No hazard data are available for the pyridin-3-ylmethoxy analog.
  • Comparative Stability: The trifluoromethyl analog crystallizes in a monoclinic system (P21/c space group), hinting at robust solid-state stability .

Biological Activity

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a compound that has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring linked to a methoxy group attached to a benzene carboximidamide . Its molecular formula is C13_{13}H13_{13}N3_{3}O, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets suggests its potential therapeutic applications in treating various diseases.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties have been evaluated through various assays, demonstrating its effectiveness against different cancer cell lines. Notably, the compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells.

The biological effects of this compound are primarily mediated through its interaction with specific enzymes or receptors. These interactions can modulate signaling pathways involved in cell growth and survival.

Target Enzymes

Research indicates potential interactions with key enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In silico studies suggest that the compound could bind effectively to the active sites of these enzymes, inhibiting their activity and leading to reduced tumor growth.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Anticancer Efficacy :
    • A study reported an IC50_{50} value of 0.43 μM against T-47D breast cancer cells, indicating strong antiproliferative effects .
    • Another research highlighted its efficacy against MDA-MB-231 cells with an IC50_{50} value of 0.99 μM, suggesting its potential as a therapeutic agent for breast cancer .
  • Mechanistic Insights :
    • In vitro assays demonstrated that the compound induces apoptosis through caspase activation, leading to programmed cell death in cancerous cells .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed favorable binding interactions with CDK2, supporting experimental findings regarding its role as a CDK inhibitor .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50_{50} ValueMechanism
AntimicrobialE. coliNot specifiedCell wall synthesis inhibition
AnticancerT-47D0.43 μMApoptosis induction
AnticancerMDA-MB-2310.99 μMCDK inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

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